2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Description

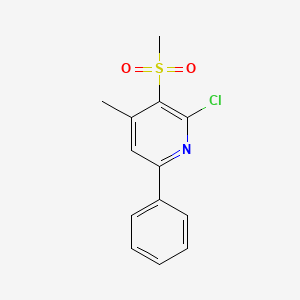

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a substituted pyridine derivative characterized by distinct functional groups at specific positions on the heterocyclic ring:

- Position 2: Chloro (–Cl) substituent.

- Position 3: Methylsulfonyl (–SO₂CH₃), a strong electron-withdrawing group.

- Position 4: Methyl (–CH₃) group.

- Position 6: Phenyl (–C₆H₅) moiety.

This compound’s structure combines steric bulk (phenyl, methyl) with polar and electron-deficient regions (chloro, methylsulfonyl), making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-chloro-4-methyl-3-methylsulfonyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-9-8-11(10-6-4-3-5-7-10)15-13(14)12(9)18(2,16)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXMINCSXACYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-methyl-3-(methylsulfonyl)-6-phenylpyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 and methylsulfonyl group at position 3 create an electron-deficient environment, enabling nucleophilic substitution. Key findings include:

The methylsulfonyl group’s strong electron-withdrawing effect enhances the leaving-group ability of the adjacent chlorine . Steric hindrance from the 6-phenyl group limits reactivity at position 6 .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, while the methylsulfonyl group remains inert under these conditions:

The 3-methylsulfonyl group stabilizes the transition state through inductive effects, improving reaction efficiency .

Hydrolysis and Stability

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the sulfonyl group to form 3-hydroxy derivatives (81% yield) .

-

Alkaline Hydrolysis (NaOH/EtOH): Leaves the sulfonyl group intact but displaces chlorine with hydroxide (95°C, 8 h; 78% yield).

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

-

The LUMO (-3.2 eV) is localized at C-2 due to chlorine’s electron-withdrawing effect.

-

Transition states for nucleophilic substitution show a 15 kcal/mol activation barrier .

This compound’s versatility in substitution and coupling reactions makes it valuable for pharmaceutical intermediates, particularly in COX-2 inhibitor development . Controlled hydrolysis pathways enable selective functionalization for structure-activity relationship studies .

Scientific Research Applications

Overview

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a heterocyclic compound that has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems and chemical processes, making it a valuable compound for research and development.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its functional groups facilitate various chemical reactions, allowing chemists to create derivatives with enhanced properties or novel functionalities.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its ability to bind to active sites of enzymes can disrupt their function, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Receptor Modulation : The compound has been investigated for its potential as a receptor modulator, which could influence signal transduction pathways in cells. This property is particularly relevant in pharmacology and drug design.

Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Its mechanism of action may involve the modulation of specific pathways related to inflammation and cancer cell proliferation.

- Potential Drug Development : The compound's biological activities make it a candidate for further investigation in drug development, particularly for conditions involving inflammation and cancer.

Industry

- Agrochemicals : this compound has applications in the development of agrochemicals, where it may be utilized as a pesticide or herbicide due to its biological activity against pests.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

- Anticancer Activity : A study assessed the compound's effects on various cancer cell lines, demonstrating significant antiproliferative effects at specific concentrations. The results indicated that structural modifications could enhance its potency against cancer cells.

- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of this compound in vitro, revealing its potential to reduce inflammatory markers in cultured cells.

- Enzyme Inhibition Studies : Research focused on the inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.

Data Summary Table

| Application Type | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic synthesis | Facilitates creation of novel derivatives |

| Biology | Enzyme inhibitor and receptor modulator | Influences enzyme kinetics and cellular signaling |

| Medicine | Anti-inflammatory and anticancer properties | Significant effects observed in cell line studies |

| Industry | Development of agrochemicals | Potential use as pesticide/herbicide |

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyridine derivatives with variations in substituent type, position, and electronic effects.

Substituent Variation at Position 2

- Target Compound : 2-Chloro group.

- Analog 1 : 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

- Position 2: 3-Chlorophenyl (–C₆H₄Cl) instead of chloro.

- Impact: Increased steric hindrance and aromatic π-π interactions compared to a single chlorine atom.

- Analog 2: 3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 478245-56-6) Position 2: 3-Trifluoromethylphenoxy (–O–C₆H₄CF₃) replaces chloro. Impact: Introduces a strong electron-withdrawing trifluoromethyl group and ether linkage, altering solubility and reactivity.

Variation in Sulfur-Containing Groups

- Target Compound : Methylsulfonyl (–SO₂CH₃).

- Analog 3: 2-(3-Chlorophenyl)-4-methylsulfanyl (–S–CH₃)-6-[3-(trifluoromethyl)phenyl]pyridine Impact: Methylsulfanyl is electron-donating, contrasting with the electron-withdrawing nature of methylsulfonyl.

- Analog 4 : GS-CA1 ()

Heterocyclic Core Modifications

- Analog 5: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine core (two nitrogen atoms) instead of pyridine. Impact: Increased hydrogen-bonding capacity and altered electronic distribution.

Physicochemical and Functional Comparisons

Biological Activity

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a chloro group, a methyl group, and a methylsulfonyl group attached to the pyridine ring, as well as a phenyl substituent. These features contribute to its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of this compound is C12H12ClN2O2S. The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group is known to engage with enzymes and proteins, potentially inhibiting their activity. The chloro and phenyl groups may enhance the compound's binding affinity and specificity towards these targets, leading to its observed biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression. In vitro assays have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy against these pathogens.

- Anticancer Activity : In a separate study focusing on lung cancer cell lines, treatment with varying concentrations (10 µM to 50 µM) of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell lines. Flow cytometry analysis revealed increased apoptotic cell populations following treatment .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 |

| Antimicrobial | Escherichia coli | Inhibition | MIC = 64 |

| Anticancer | Lung cancer cell lines | Reduced viability | IC50 = 15 - 25 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. For example, chlorination at the 2-position can be achieved using POCl₃ or PCl₅ under reflux. Methylsulfonyl groups are introduced via nucleophilic substitution using methylsulfonyl chloride in the presence of a base (e.g., NaH). Regioselectivity is controlled by steric and electronic effects; computational modeling (DFT) can predict reactive sites. Solvent choice (e.g., DMSO for polar aprotic conditions) and temperature optimization are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : FTIR and Raman spectroscopy identify functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹). Discrepancies between experimental and theoretical spectra (e.g., B3LYP/6-311++G** calculations) may arise from solvent effects or conformational flexibility. NMR (¹H/¹³C) resolves positional isomerism: the methyl group at C4 and phenyl at C6 produce distinct splitting patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles), and work in a fume hood due to potential respiratory hazards (H313/H333). Waste must be segregated and disposed via certified chemical waste services. Acute toxicity (Oral Tox. 3) necessitates strict ingestion precautions. Storage should be in airtight containers, away from ignition sources (P210) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., sulfonyl group geometry) may arise from crystal packing effects versus gas-phase DFT models. Hybrid QM/MM simulations incorporating solvent and crystal field interactions can reconcile differences. For example, SHELXL refinement (with Hirshfeld surface analysis) identifies intermolecular forces (e.g., C–H···O hydrogen bonds) that distort molecular geometry in the solid state .

Q. What strategies optimize regiochemical outcomes in electrophilic substitution reactions on the pyridine ring?

- Methodological Answer : Electron-withdrawing groups (e.g., methylsulfonyl) deactivate the ring, directing electrophiles to less hindered positions. Meta-directing effects of the sulfonyl group can be overridden by steric factors at C6 (phenyl substituent). Computational Fukui indices predict electrophilic attack sites, while kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) refine selectivity .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer : Graph-set analysis (via SHELXL) reveals motifs like R₂²(8) chains from C–H···O interactions between sulfonyl groups and adjacent pyridine hydrogens. These networks impact melting points and solubility. Thermal analysis (DSC/TGA) correlates lattice stability with hydrogen-bond density. Comparative studies with analogs (e.g., 6-fluoro derivatives) highlight substituent effects on packing efficiency .

Q. What advanced techniques validate the electronic effects of the methylsulfonyl group on the pyridine ring?

- Methodological Answer : Ultrafast transient absorption spectroscopy tracks charge-transfer dynamics, revealing the sulfonyl group’s electron-withdrawing impact on the π-system. Electrochemical methods (cyclic voltammetry) quantify redox potentials, while NBO analysis in Gaussian software decomposes hyperconjugative interactions. XPS confirms sulfur oxidation states, corroborating theoretical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.